REACTION_CXSMILES
|
C[Si](C)(C)[O:3][C:4]1([C:14]([F:17])([F:16])[F:15])[CH2:13][CH2:12][C:7]2([O:11][CH2:10][CH2:9][O:8]2)[CH2:6][CH2:5]1.O>[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>[F:17][C:14]([F:15])([F:16])[C:4]1([OH:3])[CH2:5][CH2:6][C:7]2([O:8][CH2:9][CH2:10][O:11]2)[CH2:12][CH2:13]1 |f:2.3|
|
Name
|
trimethyl {[8-(trifluoromethyl)-1,4-dioxaspiro[4.5]dec-8-yl]oxy}silane
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC1(CCC2(OCCO2)CC1)C(F)(F)F)(C)C
|
Name
|
|
Quantity
|
164 mL
|
Type
|
solvent
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the target molecule was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase was washed repeatedly with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Drying
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |